N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride
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Overview
Description
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of the thiophene ring and the oxadiazole moiety in its structure makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride typically involves the reaction of thiophene derivatives with amidoximes under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then reacted with cyclopentanamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect acetylcholine receptors, leading to its potential use as a nematicide . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine
- 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole
- N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine
Uniqueness
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride is unique due to its specific combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with acetylcholine receptors and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-5-9(4-1)13-8-11-14-12(15-16-11)10-6-3-7-17-10;/h3,6-7,9,13H,1-2,4-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNOAWAPIJUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=NC(=NO2)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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